molecular formula C15H17BO3S B1340965 5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene CAS No. 953410-99-6

5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene

Cat. No.: B1340965
CAS No.: 953410-99-6
M. Wt: 288.2 g/mol
InChI Key: ZHGWYHIXAPDOAP-UHFFFAOYSA-N
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Description

5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene is a useful research compound. Its molecular formula is C15H17BO3S and its molecular weight is 288.2 g/mol. The purity is usually 95%.
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Biological Activity

5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene is a compound that combines a benzo[b]thiophene moiety with a dioxaborolane functional group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is C26H25BO4C_{26}H_{25}BO_{4} with a molecular weight of 412.29 g/mol.

PropertyValue
Chemical FormulaC26H25BO4C_{26}H_{25}BO_{4}
Molecular Weight412.29 g/mol
CAS Number953410-99-6
AppearanceWhite to off-white powder
Purity>98%

Antimicrobial Activity

The benzo[b]thiophene scaffold has been shown to exhibit a wide range of biological activities including antimicrobial , antifungal , and anticancer properties. Research indicates that derivatives of benzo[b]thiophene can be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have demonstrated that certain benzo[b]thiophene derivatives possess low MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a derivative exhibited an MIC of 4 µg/mL against multiple strains of S. aureus .
    • Another study reported that halogenated benzo[b]thiophenes showed significant antimicrobial activity with MIC values ranging from 16 µg/mL to 256 µg/mL depending on the specific substitution pattern .

Anticancer Activity

Benzo[b]thiophene derivatives have also been investigated for their anticancer properties. The presence of the dioxaborolane group may enhance the interaction of these compounds with biological targets involved in cancer progression.

  • Mechanism of Action :
    • Compounds containing the benzo[b]thiophene structure have been noted for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism positions them as potential leads in cancer therapy .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, benzo[b]thiophenes exhibit various other biological activities:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
  • Antioxidant : The compounds may also possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
  • Anticonvulsant : Certain derivatives have been tested for their potential in treating seizure disorders .

Study on Antimicrobial Properties

A recent study synthesized a series of substituted benzo[b]thiophenes and evaluated their antimicrobial activities. The results indicated:

  • Compound II.b : Showed strong activity against S. aureus with an MIC of 4 µg/mL.
  • Halogenated Derivatives : The introduction of halogens at specific positions significantly enhanced antimicrobial efficacy .

Synthesis and Evaluation

Research has focused on synthesizing novel derivatives through various chemical modifications:

  • A combination of the benzo[b]thiophene nucleus with acylhydrazone functional groups led to the creation of diverse compounds with varying biological activities.
  • The incorporation of different substituents allowed for fine-tuning the biological properties of these compounds .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGWYHIXAPDOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585949
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953410-99-6
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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